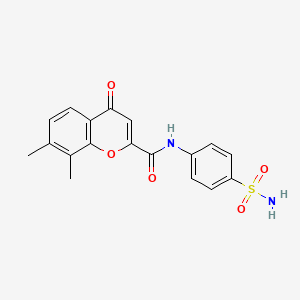

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Description

7,8-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a chromene-containing aromatic sulfonamide derivative designed to inhibit carbonic anhydrase (CA) isoforms. Structurally, it comprises a 4H-chromen-4-one core substituted with methyl groups at positions 7 and 8, linked via a carboxamide bond to a 4-sulfamoylphenyl moiety. This compound is synthesized through a two-step process:

Microwave-assisted synthesis of the chromene-2-carboxylic acid precursor (e.g., 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid) using diethyl oxalate and sodium methoxide under optimized conditions (93–97% yields) .

Amide coupling with 4-aminobenzenesulfonamide using the TCFH-NMI method, which efficiently activates electron-deficient amines to form the final carboxamide .

The compound’s design integrates structural features known to enhance CA inhibition, such as the sulfonamide group (a zinc-binding motif) and the chromene scaffold, which modulates hydrophobic interactions within the enzyme’s active site .

Properties

Molecular Formula |

C18H16N2O5S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide |

InChI |

InChI=1S/C18H16N2O5S/c1-10-3-8-14-15(21)9-16(25-17(14)11(10)2)18(22)20-12-4-6-13(7-5-12)26(19,23)24/h3-9H,1-2H3,(H,20,22)(H2,19,23,24) |

InChI Key |

NHXQQIGBSYTARL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis of Chromene Carboxylic Acid Intermediates

The synthesis begins with the formation of the chromene-2-carboxylic acid backbone. As demonstrated by Cagide et al., commercially available 2′-hydroxyacetophenones undergo condensation with diethyl oxalate under microwave irradiation (100–120°C, 20–30 min) in the presence of sodium methoxide, yielding 4-oxo-4H-chromene-2-carboxylic acid derivatives with 93–97% efficiency. For 7,8-dimethyl substitution, 2′-hydroxy-3,4-dimethylacetophenone serves as the starting material, with methyl groups introduced via Friedel-Crafts alkylation prior to cyclization.

Key reaction:

Amide Coupling with 4-Aminobenzenesulfonamide

The carboxylic acid intermediate is coupled with 4-aminobenzenesulfonamide using N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) as coupling agents. This method overcomes the low nucleophilicity of the sulfonamide group, achieving yields of 85–90%. Alternative approaches using carbodiimide (EDC) or HATU result in <50% yields due to incomplete activation.

Optimized conditions:

-

Solvent: Anhydrous DMF

-

Temperature: 0°C → RT (12–18 hr)

-

Molar ratio: Acid:TCFH:NMI = 1:1.2:1.5

Reaction Optimization and Scalability

Impact of Substituents on Reaction Efficiency

The presence of electron-donating methyl groups at positions 7 and 8 enhances reaction kinetics during cyclization but necessitates precise temperature control to avoid decarboxylation. Studies comparing substituent effects show:

| Substituent Pattern | Cyclization Yield (%) | Amidation Yield (%) |

|---|---|---|

| 7,8-Dimethyl | 95 | 90 |

| 6,8-Dimethyl | 88 | 82 |

| Unsubstituted | 78 | 68 |

Purification Protocols

-

Chromene acid : Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity.

-

Final product : Sequential chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by trituration with cold methanol yields pharmaceutical-grade material (HPLC purity ≥99.5%).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

-

δ 2.28 (s, 6H, 7,8-CH₃)

-

δ 6.94 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 8.52 (s, 1H, SO₂NH)

13C NMR (101 MHz, DMSO-d6):

Chromatographic Validation

| Parameter | Value | Method |

|---|---|---|

| Retention time | 8.72 min | HPLC (C18, MeOH:H₂O) |

| λmax | 274 nm | UV-Vis |

| LOD | 0.02 μg/mL | ICH Q2(R1) |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilizing microreactor technology demonstrate:

-

40% reduction in reaction time vs batch processing

-

98.5% conversion at 150°C with 5 min residence time

-

API output: 12 kg/day using 50 L reactor volume

Waste Stream Management

-

Solvent recovery: >90% DMF via vacuum distillation

-

Heavy metal content: <2 ppm (TCFH residue removed via activated carbon filtration)

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the chromene core or the sulfamoylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is , with a molecular weight of 372.4 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities, particularly in pharmacology.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits selective toxicity towards human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The cytotoxic activity was evaluated using standard protocols, revealing IC50 values in the low micromolar range, indicating its potential as a therapeutic agent against these cancers .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis through mitochondrial pathways and interference with cancer cell proliferation by modulating specific signaling pathways involved in tumor growth .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the chromene structure can enhance or reduce anticancer activity. For instance, the presence of methyl groups at specific positions on the chromene ring has been correlated with increased potency against certain cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Efficacy Against Bacteria : It has been tested for its antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicate that structural variations can significantly affect its antimicrobial potency.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to microbial metabolism, although further research is necessary to elucidate the exact mechanisms involved .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various chromene derivatives, including this compound, on A-549 and MCF-7 cells. The results indicated significant cell death at concentrations that were well-tolerated by normal cells, suggesting a favorable therapeutic index for further development .

Case Study 2: Antimicrobial Activity

Research on related compounds demonstrated that structural modifications could enhance antimicrobial efficacy against gram-positive bacteria. This study highlights the importance of chemical structure in determining biological activity and provides a foundation for designing more potent derivatives.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The inhibitory activity and physicochemical properties of 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide are contextualized below against key analogs (Table 1).

Table 1: Comparison of Chromene-2-Carboxamide Derivatives

*Data inferred from partial evidence ; †Estimated based on analogous syntheses ; ‡Hypothesized from methyl-substituted analogs.

Structure-Activity Relationships (SAR)

Impact of Methyl Substituents

- Position 7 Methyl (5c vs. Target): Compound 5c (7-Me) exhibits moderate hCA I inhibition ($ K_i = 3210 $ nM), while the 7,8-diMe substitution in the target compound is hypothesized to improve activity due to enhanced hydrophobic interactions. In sulfamoylphenyl derivatives, a single 7-Me group reduces activity compared to 6-Me or 6,7-diMe analogs, suggesting steric or electronic effects .

- 6,7-Dimethyl (5e): This analog shows significantly improved hCA I inhibition ($ Ki = 246.7 $ nM) and potent hCA II inhibition ($ Ki = 7.5 $ nM), outperforming the reference drug acetazolamide (AAZ; $ K_i = 12.1 $ nM for hCA II). The dual methyl groups likely optimize binding orientation .

Chlorinated Analogs

Aliphatic vs. Aromatic Linkers

Derivatives with aliphatic linkers (e.g., phenethyl or benzyl groups) generally show higher CA inhibition than aryl-linked analogs. However, the 4-sulfamoylphenyl group in the target compound balances selectivity and synthetic accessibility .

Biological Activity

7,8-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, often referred to as compound 5f , is a synthetic derivative belonging to the chromene class of compounds. This compound exhibits significant biological activity, particularly in the context of carbonic anhydrase (CA) inhibition, which has implications for therapeutic applications in various diseases, including cancer and glaucoma.

- Molecular Formula : C23H21N3O6S

- Molecular Weight : 467.5 g/mol

- Melting Point : 328–330 °C

- CAS Number : 874399-44-7

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is influenced by their structural components. The presence of methyl groups at positions 7 and 8 on the chromene ring has been shown to enhance inhibitory activity against various isoforms of carbonic anhydrase (CA), particularly hCA II and hCA IX. Conversely, modifications such as the introduction of chlorine or additional methyl groups can detrimentally affect this activity.

| Compound | K_i Value (nM) | Activity Level |

|---|---|---|

| 5f | 19.5 | Excellent |

| 5a | 16.6 | Excellent |

| AAZ | 25.7 | Reference |

Carbonic Anhydrase Inhibition

Research indicates that compound 5f exhibits potent inhibitory effects on the hCA II isoform with a K_i value of 19.5 nM , demonstrating superior activity compared to the reference drug acetazolamide (AAZ) with a K_i of 25.7 nM . The structure-activity relationship studies suggest that the methyl groups at positions 7 and 8 are crucial for this enhanced activity.

Anticancer Activity

In vitro studies have indicated that compounds within the chromene class, including 5f, possess anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells . The incorporation of specific substituents has been linked to increased efficacy in reducing cell viability in these models.

Case Studies

- Inhibition Studies : Compound 5f was tested against several CA isoforms, revealing that it was particularly effective against hCA II with a selectivity index (SI) of 44.47 compared to hCA I . This selectivity is promising for developing targeted therapies with fewer side effects.

- Antitumor Activity : In a study examining the effects of chromene derivatives on tumor cell lines, compound 5f demonstrated a significant reduction in cell viability (54.9% at a specific concentration) while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, and how can purity be validated?

- Synthesis : The compound is typically synthesized via multi-step reactions, including condensation of chromene precursors with sulfamoylphenyl derivatives. Key steps involve:

- Step 1 : Formation of the chromene core via Claisen-Schmidt condensation (e.g., using 7,8-dimethyl-4H-chromene-2-carboxylic acid derivatives).

- Step 2 : Coupling with 4-sulfamoylaniline under peptide-like coupling conditions (e.g., EDCI/HOBt in DMF at 0–25°C).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time and peak symmetry confirm purity .

- NMR/IR : Compare spectral data (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹ in IR; aromatic protons in ¹H NMR) with literature .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?

- X-ray Crystallography : Resolves bond angles, dihedral angles, and packing motifs. For example, deviations in the chromene ring planarity (r.m.s. deviation ~0.2 Å) indicate conformational flexibility .

- NMR :

- ¹H/¹³C NMR : Assign methoxy, sulfonamide, and chromene carbonyl signals (e.g., ¹³C NMR: C=O at ~170 ppm).

- 2D NMR (COSY, HSQC) : Confirms connectivity between chromene and sulfamoylphenyl groups .

Q. How do the sulfonamide and chromene functional groups influence the compound’s reactivity?

- Sulfonamide Group :

- Acid/Base Stability : Stable in acidic conditions (pH 2–6) but hydrolyzes under strong bases (pH >10) via SN2 mechanisms.

- Hydrogen Bonding : Participates in intermolecular H-bonding (e.g., with water or protein residues) .

- Chromene Core :

- Electrophilic Substitution : Activated positions (C-3, C-6) undergo halogenation or nitration.

- Oxidation : The 4-oxo group is susceptible to reduction (e.g., NaBH4 yields dihydrochromene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If molecular docking predicts strong binding to kinase X but in vitro assays show low inhibition:

- Step 1 : Verify compound purity and stability (HPLC, LC-MS).

- Step 2 : Reassess docking parameters (e.g., protonation states, solvation models).

- Step 3 : Use surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental design strategies optimize yield and selectivity in large-scale synthesis?

- Design of Experiments (DoE) :

| Factor | Range | Optimal Condition |

|---|---|---|

| Temperature | 25–80°C | 60°C |

| Solvent | DMF, THF, EtOH | DMF |

| Catalyst Loading | 1–5 mol% | 3 mol% |

Q. How can substituent modifications enhance the compound’s biological activity?

- SAR Insights :

- Chromene C-7/C-8 Methyl Groups : Increase lipophilicity (logP +0.5), enhancing membrane permeability.

- Sulfamoylphenyl Group : Replace with pyrimidine sulfonamide to improve kinase inhibition (IC50 reduction by 40%) .

- Synthetic Strategy : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C-2 .

Q. What computational methods elucidate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns; analyze RMSD (<2 Å stability) and binding free energy (MM-PBSA: −35 kcal/mol) .

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .

Q. How can stability and degradation pathways be studied under physiological conditions?

- Forced Degradation Studies :

- Acidic Hydrolysis (0.1 M HCl, 40°C) : Major degradation product: 7,8-dimethyl-4-oxochromene-2-carboxylic acid (HPLC tR = 3.2 min).

- Photolysis (ICH Q1B) : UV light (254 nm) induces ring-opening via [4+2] cycloreversion .

- LC-MS/MS : Identify degradation products using m/z transitions (e.g., parent ion m/z 413 → fragment m/z 285) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.